molecular formula C12H11N3O B1262141 N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide

Katalognummer: B1262141
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: XFCNONBSOUKXCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties. The presence of the pyridine ring imparts significant chemical reactivity and biological activity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with pyridin-2-ylmethanamine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually performed under anhydrous conditions and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency . The use of automated systems also minimizes human error and enhances safety during production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .

Vergleich Mit ähnlichen Verbindungen

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which allow it to form stable complexes with metal ions and exhibit significant biological activity.

Eigenschaften

Molekularformel

C12H11N3O

Molekulargewicht

213.23 g/mol

IUPAC-Name

N-(pyridin-2-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H11N3O/c16-12(11-6-2-4-8-14-11)15-9-10-5-1-3-7-13-10/h1-8H,9H2,(H,15,16)

InChI-Schlüssel

XFCNONBSOUKXCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC=N2

Synonyme

N-(2-picolyl)picolinamide
pmpH cpd

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.